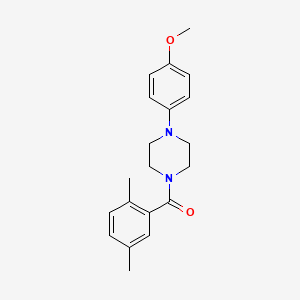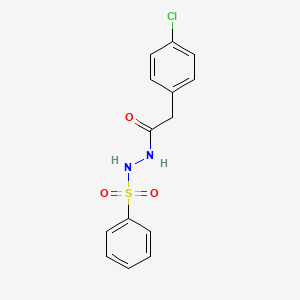
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that is commonly used as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes.
科学的研究の応用
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been widely used in scientific research as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mammalian target of rapamycin (mTOR). These enzymes are involved in a variety of cellular processes, including cell growth, proliferation, and survival.
作用機序
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 inhibits the activity of PKC, PI3K, and mTOR by binding to their active sites and preventing them from carrying out their normal functions. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. PI3K is a lipid kinase that is involved in the regulation of cell growth and survival. mTOR is a serine/threonine kinase that regulates protein synthesis and cell growth. By inhibiting these enzymes, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can disrupt the normal functioning of cells and lead to changes in cellular processes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its specificity for PKC, PI3K, and mTOR. This allows researchers to investigate the role of these enzymes in specific cellular processes. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is relatively easy to synthesize and has a long shelf life. However, one limitation of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
将来の方向性
There are several future directions for the use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in scientific research. One area of focus is the development of more specific inhibitors of PKC, PI3K, and mTOR. Additionally, researchers are investigating the potential use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in the treatment of cancer, diabetes, and other diseases. Finally, there is ongoing research into the potential toxicity of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and ways to mitigate its effects.
Conclusion:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. It inhibits the activity of several enzymes involved in cellular processes and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool compound for investigating the role of specific enzymes and pathways in cellular processes. Ongoing research into 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and its potential applications will continue to shed light on its potential uses in the future.
合成法
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 2-(4-chlorophenyl)hydrazine. This intermediate is then reacted with phenylsulfonyl chloride and acetic anhydride to produce 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506. The final product is obtained through recrystallization from a suitable solvent.
特性
IUPAC Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-8-6-11(7-9-12)10-14(18)16-17-21(19,20)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUHLYRTSJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

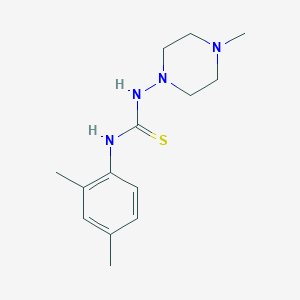
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
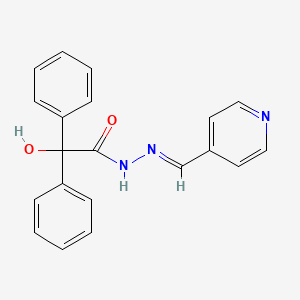
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

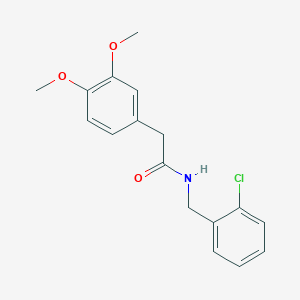
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
